![molecular formula C4H4BrClN2 B3033896 4-Bromopyrimidine hydrochloride CAS No. 1255099-57-0](/img/structure/B3033896.png)
4-Bromopyrimidine hydrochloride
Overview
Description
4-Bromopyrimidine hydrochloride is not directly discussed in the provided papers, but its related compounds and derivatives are extensively studied. These studies offer insights into the chemical behavior and synthesis of bromopyrimidine derivatives, which can be extrapolated to understand 4-bromopyrimidine hydrochloride.
Synthesis Analysis
The synthesis of bromopyrimidine derivatives is a topic of interest due to their utility in various chemical reactions. For instance, 5-bromo-2,4-dichloro-6-methylpyrimidine reacts with ammonia to produce 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to yield substituted aminopyrimidines . Another study describes the synthesis of 5-bromo-2-iodopyrimidine, which is used in palladium-catalyzed cross-coupling reactions to synthesize various substituted pyrimidines . These methods could potentially be adapted for the synthesis of 4-bromopyrimidine hydrochloride.
Molecular Structure Analysis
The molecular structure of bromopyrimidine derivatives is often characterized using X-ray crystallography. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined, revealing intramolecular hydrogen bonding within the crystalline network . Similarly, the structure of 5-(het)aryl substituted pyrimidines was confirmed by X-ray crystallography . These findings help in understanding the molecular geometry and potential reactivity of 4-bromopyrimidine hydrochloride.
Chemical Reactions Analysis
Bromopyrimidine derivatives participate in various chemical reactions. The 5-bromo-2-iodopyrimidine serves as an intermediate in palladium-catalyzed cross-coupling reactions . Additionally, 5-bromopyrimidine can undergo nucleophilic aromatic substitution or palladium-catalyzed C-C coupling when reacted with bithiophene and its analogues . The reactivity observed in these derivatives could provide insights into the chemical reactions that 4-bromopyrimidine hydrochloride might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyrimidine derivatives are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can affect the solubility and stability of these compounds . The study of polyelectrolytes, including poly-4-vinylpyridonium chloride, provides information on solubility behavior and dissociation constants, which could be relevant to understanding the properties of 4-bromopyrimidine hydrochloride .
Relevant Case Studies
Several case studies highlight the utility of bromopyrimidine derivatives. For example, 4-amino-5-bromo-2-substituted-aminopyrimidines were used to synthesize thiazolo[4,5-d]pyrimidine derivatives, showcasing the versatility of bromopyrimidine compounds in heterocyclic chemistry . The reaction of 4-bromo-6-phenylpyrimidine with potassium amide in liquid ammonia demonstrates the potential for substitution reactions involving bromopyrimidine derivatives .
Scientific Research Applications
Thiazolo[4,5-d] Pyrimidine Derivatives Synthesis
4-Amino-5-bromo-2-substituted-aminopyrimidines, derived from 5-bromo-2,4-dichloro-6-methylpyrimidine, have been used to create thiazolo[4,5-d] pyrimidine derivatives. This process involves reactions with isothiocyanates in the presence of sodamide in DMF, highlighting the utility of 4-bromopyrimidine hydrochloride in synthesizing novel compounds (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Alkynylation and Regioselective Synthesis
5-Bromo-4-chloro-6-methylpyrimidines have been utilized in Pd/C–Cu catalyzed coupling reactions with terminal alkynes. This process results in the formation of 4-alkynyl-5-bromopyrimidines, showcasing the application of 4-bromopyrimidine hydrochloride in regioselective synthesis (Pal et al., 2006).
Palladium-Catalyzed Aryl-Aryl C-C Coupling
5-Bromopyrimidine reacts with various compounds in the presence of a palladium catalyst, leading to the formation of 5-(het)aryl substituted pyrimidines. This demonstrates the compound's role in facilitating palladium-catalyzed aryl-aryl C-C coupling reactions (Verbitskiy et al., 2013).
Hydroxypyrimidines Synthesis
A method involving 5-bromopyrimidines has been developed to convert them to 5-hydroxypyrimidines. This highlights its application in synthesizing hydroxypyrimidines while maintaining compatibility with various functional groups (Medina, Henry, & Axten, 2006).
Radical Chemistry in Pharmacologically Active Molecules
The synthesis of 5-halopyrimidine-4-carboxylic acid esters, such as ethyl 5-bromopyrimidine-4-carboxylate, via Minisci homolytic alkoxycarbonylation of 5-halopyrimidines, demonstrates the role of 4-bromopyrimidine hydrochloride in radical chemistry for preparing pharmacologically active molecules (Regan et al., 2012).
Antimycobacterial Activity Study
Investigation into halogen atom localization on antimycobacterial activity used hydrochlorides of 2-alkyl-5-bromo-6-methyl-4-phenylaminopyrimidines. The study provided insights into how the bromine atom's position affects antimycobacterial activity, underscoring the significance of 4-bromopyrimidine hydrochloride in medicinal chemistry research (Erkin & Krutikov, 2010).
Synthesis of Novel Brominated Alkaloids
The discovery of novel brominated alkaloids in marine sponges, which incorporate a unique 2-bromopyrimidine moiety, highlights the natural occurrence and potential applications of brominated pyrimidine derivatives in marine biology and pharmacology (Butler, Capon, & Lu, 1992, 1993).
Safety and Hazards
Future Directions
While specific future directions for 4-Bromopyrimidine hydrochloride are not explicitly mentioned in the search results, it is clear that this compound is a valuable synthetic intermediate in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Therefore, future research may focus on exploring new synthetic routes and applications for this compound.
Mechanism of Action
Target of Action
Bromopyrimidines are generally known to interact with various biological targets due to their structural similarity to natural pyrimidines .
Mode of Action
4-Bromopyrimidine hydrochloride is often used as a building block in the synthesis of more complex molecules. One of its known applications is in the Suzuki-Miyaura coupling reaction, a type of palladium-catalyzed cross-coupling reaction . In this reaction, 4-Bromopyrimidine hydrochloride acts as an aryl halide, coupling with boronic acids or boronates to form biaryl compounds .
Biochemical Pathways
As a bromopyrimidine, it may be incorporated into dna in place of natural pyrimidines, potentially affecting dna replication and transcription .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Bromopyrimidine hydrochloride are not well-studied. As a small, polar molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific biological system in which it is used .
Result of Action
Bromopyrimidines can potentially cause dna damage and mutations due to their ability to incorporate into dna .
Action Environment
The action of 4-Bromopyrimidine hydrochloride can be influenced by various environmental factors. For example, the efficiency of the Suzuki-Miyaura coupling reaction can be affected by the pH, temperature, and the presence of a palladium catalyst . Additionally, the stability of 4-Bromopyrimidine hydrochloride may be affected by factors such as temperature, light, and humidity .
properties
IUPAC Name |
4-bromopyrimidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2.ClH/c5-4-1-2-6-3-7-4;/h1-3H;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOMOSXATZJWAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1255099-57-0 | |
Record name | 4-Bromo-pyrimidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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